2-Bromo-4-(tert-butyl)pyrimidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

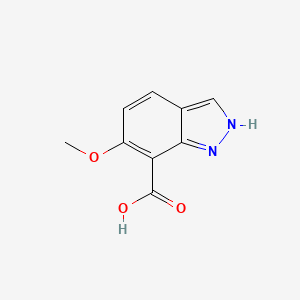

Clorhidrato de 2-Bromo-4-(terc-butil)pirimidina: es un compuesto químico que pertenece a la clase de las pirimidinas. Las pirimidinas son compuestos orgánicos aromáticos heterocíclicos similares a las piridinas y son conocidas por su amplia gama de aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales. La presencia de un átomo de bromo y un grupo terc-butilo en el anillo de pirimidina mejora su reactividad y potencial para diversas transformaciones químicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorhidrato de 2-Bromo-4-(terc-butil)pirimidina generalmente implica la bromación de 4-(terc-butil)pirimidina. Esto se puede lograr usando bromo u otros agentes bromantes bajo condiciones controladas. La reacción generalmente se lleva a cabo en un disolvente inerte como diclorometano o cloroformo a bajas temperaturas para evitar la sobrebromación.

Métodos de producción industrial: En un entorno industrial, la producción de clorhidrato de 2-Bromo-4-(terc-butil)pirimidina puede implicar procesos de flujo continuo para garantizar una calidad y un rendimiento consistentes. El uso de reactores automatizados y el control preciso de los parámetros de reacción, como la temperatura, la presión y la concentración de reactivos, puede optimizar el proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones:

Reacciones de sustitución: El átomo de bromo en el clorhidrato de 2-Bromo-4-(terc-butil)pirimidina puede ser sustituido por varios nucleófilos como aminas, tioles y alcóxidos.

Reacciones de oxidación y reducción: El compuesto puede sufrir oxidación para formar los correspondientes N-óxidos de pirimidina o reducción para producir productos deshalogenados.

Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento como las reacciones de Suzuki-Miyaura y Heck, que son útiles para formar enlaces carbono-carbono.

Reactivos y condiciones comunes:

Nucleófilos: Aminas, tioles, alcóxidos

Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico

Agentes reductores: Paladio sobre carbono, gas hidrógeno

Catalizadores para reacciones de acoplamiento: Catalizadores de paladio, base (por ejemplo, carbonato de potasio)

Productos principales:

- Pirimidinas sustituidas con diversos grupos funcionales

- N-óxidos de pirimidina

- Pirimidinas deshalogenadas

4. Aplicaciones de la investigación científica

Química: El clorhidrato de 2-Bromo-4-(terc-butil)pirimidina se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas. Es valioso en el desarrollo de nuevos productos farmacéuticos y agroquímicos debido a su reactividad y versatilidad.

Biología y medicina: En química medicinal, este compuesto se explora por su potencial como bloque de construcción en la síntesis de moléculas biológicamente activas. Se puede utilizar en el desarrollo de agentes antivirales, anticancerígenos y antiinflamatorios.

Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales. Su capacidad para sufrir diversas transformaciones químicas lo convierte en un material de partida útil para la síntesis de polímeros, colorantes y otros productos industriales.

Aplicaciones Científicas De Investigación

Chemistry: 2-Bromo-4-(tert-butyl)pyrimidine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new pharmaceuticals and agrochemicals due to its reactivity and versatility.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of antiviral, anticancer, and anti-inflammatory agents.

Industry: The compound is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a useful starting material for the synthesis of polymers, dyes, and other industrial products.

Mecanismo De Acción

El mecanismo de acción del clorhidrato de 2-Bromo-4-(terc-butil)pirimidina depende de su aplicación específica. En general, el átomo de bromo y el grupo terc-butilo pueden influir en la reactividad del compuesto y la interacción con los objetivos biológicos. Por ejemplo, en química medicinal, el compuesto puede interactuar con enzimas o receptores, lo que lleva a la inhibición o activación de vías bioquímicas específicas. Los objetivos moleculares y las vías exactas involucradas dependerían del derivado o análogo específico que se esté estudiando.

Comparación Con Compuestos Similares

Compuestos similares:

2-Bromo-4-(terc-butil)piridina: Estructura similar pero con un anillo de piridina en lugar de un anillo de pirimidina.

4-Bromo-2-(terc-butil)pirimidina: Diferente posición del átomo de bromo en el anillo de pirimidina.

2-Cloro-4-(terc-butil)pirimidina: Átomo de cloro en lugar de bromo.

Unicidad: El clorhidrato de 2-Bromo-4-(terc-butil)pirimidina es único debido a la posición específica de los grupos bromo y terc-butilo en el anillo de pirimidina. Esta estructura única confiere una reactividad y propiedades distintas, lo que la hace adecuada para transformaciones químicas y aplicaciones específicas que compuestos similares pueden no lograr con la misma eficacia.

Propiedades

Fórmula molecular |

C8H12BrClN2 |

|---|---|

Peso molecular |

251.55 g/mol |

Nombre IUPAC |

2-bromo-4-tert-butylpyrimidine;hydrochloride |

InChI |

InChI=1S/C8H11BrN2.ClH/c1-8(2,3)6-4-5-10-7(9)11-6;/h4-5H,1-3H3;1H |

Clave InChI |

ZLUYVOOMHAZTKT-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)C1=NC(=NC=C1)Br.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-hydroxy-2-methyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B12308579.png)

![rac-methyl (1R,5R)-2-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride, cis](/img/structure/B12308595.png)

![rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid, cis](/img/structure/B12308600.png)

![5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-4aH-quinolin-2-one](/img/structure/B12308634.png)

![15-Ethyl-11-methyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-16,17-diol](/img/structure/B12308645.png)